molecular formula C26H19FN2O6 B11673673 2-methoxy-4-{(E)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenyl 4-fluorobenzoate

2-methoxy-4-{(E)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenyl 4-fluorobenzoate

Cat. No.: B11673673
M. Wt: 474.4 g/mol
InChI Key: OTFRQSQQMOVVTL-DEDYPNTBSA-N
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Description

2-METHOXY-4-{[(5E)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{[(5E)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the methoxy and methyl groups: These groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the fluorobenzoate group: This step involves esterification reactions, often using fluorobenzoic acid and a suitable alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{[(5E)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and fluorobenzoate groups, using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-METHOXY-4-{[(5E)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{[(5E)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-4-METHYLPHENOL
  • 4-METHOXYBENZOIC ACID
  • 3-METHYLPHENYL DIAZINANE

Uniqueness

2-METHOXY-4-{[(5E)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H19FN2O6

Molecular Weight

474.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[1-(3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] 4-fluorobenzoate

InChI

InChI=1S/C26H19FN2O6/c1-15-4-3-5-19(12-15)29-24(31)20(23(30)28-26(29)33)13-16-6-11-21(22(14-16)34-2)35-25(32)17-7-9-18(27)10-8-17/h3-14H,1-2H3,(H,28,30,33)/b20-13+

InChI Key

OTFRQSQQMOVVTL-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)F)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)F)OC)C(=O)NC2=O

Origin of Product

United States

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